

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromopyridine

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-bromopyridine**. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format to facilitate analysis and experimental design. This document includes tabulated spectroscopic data, detailed experimental protocols, and a workflow visualization for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-bromopyridine**.

Table 1: ¹H NMR Spectroscopic Data for **3-Bromopyridine**

Proton	Chemical Shift (δ) in ppm (CDCl₃)	Multiplicity	Coupling Constant (J) in Hz
H-2	8.682	d	-
H-6	8.523	d	-
H-4	7.804	ddd	J(H4,H5) = 8.3, J(H4,H2) = 1.9
H-5	7.190	dd	J(H5,H4) = 8.3, J(H5,H6) = 4.8



Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for **3-Bromopyridine**

Carbon	Chemical Shift (δ) in ppm (CDCl₃)	
C-2	150.3	
C-6	147.8	
C-4	140.2	
C-5	127.3	
C-3	120.6	

Note: Assignments are based on established chemical shift predictions and spectral data for similar pyridine derivatives.

Table 3: IR Spectroscopic Data for 3-Bromopyridine

Wavenumber (cm ⁻¹)	Interpretation
3000-3100	C-H stretching (aromatic)
1570, 1470, 1420	C=C and C=N stretching (aromatic ring)
1020	C-H in-plane bending
780, 700	C-H out-of-plane bending
~550	C-Br stretching

Note: IR peak positions can vary slightly based on the sampling method (e.g., neat, KBr pellet, or solution).

Table 4: Mass Spectrometry Data for 3-Bromopyridine



m/z	Interpretation
157/159	Molecular ion peak [M] $^+$ (due to 79 Br and 81 Br isotopes in \sim 1:1 ratio)
78	Pyridyl fragment [C₅H₄N]+
51	[C ₄ H ₃] ⁺ fragment

Data sourced from NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

The following are representative experimental protocols for acquiring high-quality spectroscopic data for **3-bromopyridine**.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation:
 - Weighing: Accurately weigh approximately 10-20 mg of 3-bromopyridine for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
 - Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing
 0.03% tetramethylsilane (TMS) as an internal standard.
 - Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- ¹H NMR Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Acquisition Time: Approximately 3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
 - Spectral Width: A spectral width of approximately 10-12 ppm centered around 5-6 ppm.



¹³C NMR Parameters:

- Pulse Program: A standard proton-decoupled single-pulse experiment with NOE (e.g.,
 'zgpg30' on Bruker instruments).
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
- Spectral Width: A spectral width of approximately 200-250 ppm centered around 100-120 ppm.

Data Processing:

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
- Peak Picking and Integration: Identify and integrate all peaks in the ¹H spectrum.

2.2 Infrared (IR) Spectroscopy

- KBr Pellet Technique:
 - Grinding: Grind a small amount (1-2 mg) of 3-bromopyridine with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is obtained.



- Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Analysis: Place the pellet in the IR spectrometer's sample holder and acquire the spectrum.
- Neat Liquid Film Technique:
 - Preparation: Place a drop of liquid 3-bromopyridine between two salt plates (e.g., NaCl or KBr).
 - Assembly: Gently press the plates together to form a thin liquid film.
 - Analysis: Mount the plates in the spectrometer's sample holder and acquire the spectrum.

2.3 Mass Spectrometry (MS)

- Sample Introduction:
 - Direct Infusion: Prepare a dilute solution of 3-bromopyridine in a suitable volatile solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the ion source using a syringe pump.
 - Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of 3bromopyridine into a GC equipped with an appropriate column. The separated compound will be introduced into the mass spectrometer.

Ionization:

 Electron Ionization (EI): This is a common method for volatile compounds like 3bromopyridine. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis:

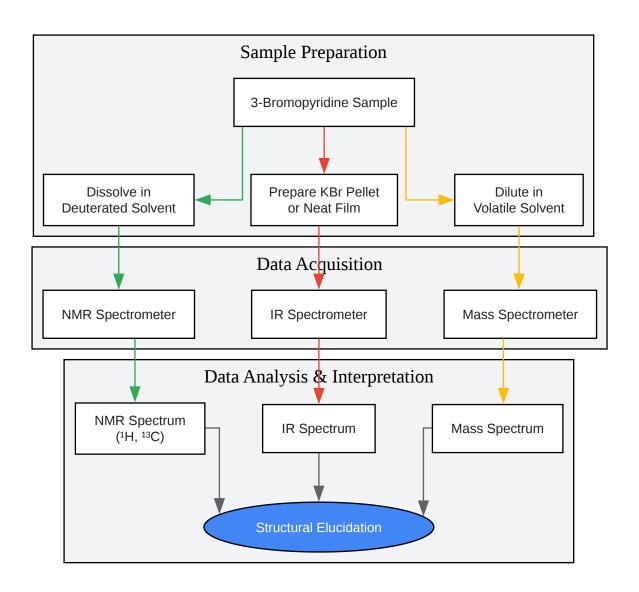
 Quadrupole Analyzer: A common type of mass analyzer that separates ions based on their mass-to-charge ratio.



- · Data Acquisition:
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and significant fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-bromopyridine**.



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Caption: Workflow of Spectroscopic Analysis.



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